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Compound of Interest

Compound Name: 2-Hydroxyethyl benzoate

Cat. No.: B041798 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Hydroxyethyl benzoate (CAS No. 94-33-7), a compound with applications in chemical

synthesis and as a potential bioactive agent. This document is intended to serve as a core

reference for researchers and professionals involved in drug development and analytical

sciences, offering detailed spectroscopic data and standardized experimental protocols.

Quantitative Spectroscopic Data
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance

(NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR)

spectroscopy for 2-Hydroxyethyl benzoate.

¹H NMR Spectroscopy Data
Table 1: ¹H NMR Chemical Shifts and Coupling Constants for 2-Hydroxyethyl benzoate.
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.93 d 7.6
2H, Ar-H (ortho to

C=O)

7.44 - 7.36 m -
1H, Ar-H (para to

C=O)

7.30 - 7.23 m -
2H, Ar-H (meta to

C=O)

4.31 - 4.27 m - 2H, -OCH₂-

3.82 - 3.77 m - 2H, -CH₂OH

3.55 s - 1H, -OH

Solvent: CDCl₃. The data is compiled from publicly available spectral databases.

¹³C NMR Spectroscopy Data
Table 2: ¹³C NMR Chemical Shifts for 2-Hydroxyethyl benzoate.

Chemical Shift (δ) ppm Assignment

167.0 C=O (Ester)

133.1 Ar-C (para to C=O)

129.6 Ar-C (ipso)

128.3 Ar-C (ortho & meta to C=O)

66.5 -OCH₂-

60.8 -CH₂OH

Solvent: CDCl₃. The data is compiled from publicly available spectral databases.

Mass Spectrometry Data
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Table 3: Mass Spectrometry (Electron Ionization) Fragmentation Data for 2-Hydroxyethyl
benzoate.

m/z Relative Intensity (%)
Putative Fragment
Assignment

166 ~20 [M]⁺ (Molecular Ion)

148 ~5 [M - H₂O]⁺

122 ~80 [C₆H₅COOH]⁺

105 100 [C₆H₅CO]⁺ (Base Peak)

77 ~60 [C₆H₅]⁺

51 ~30 [C₄H₃]⁺

Source: NIST Mass Spectrometry Data Center. The fragmentation pattern is characteristic of a

benzoate ester.

FT-IR Spectroscopy Data
Table 4: Characteristic Infrared Absorption Bands for 2-Hydroxyethyl benzoate.

Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

~3400 Broad, Strong O-H Stretch Hydroxyl (-OH)

~3060 Medium C-H Stretch Aromatic

~2950, ~2880 Medium C-H Stretch Aliphatic (-CH₂-)

~1720 Strong C=O Stretch Ester

~1600, ~1450 Medium to Weak C=C Stretch Aromatic Ring

~1270 Strong C-O Stretch Ester

~1100 Strong C-O Stretch Alcohol
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Note: The FT-IR data is based on characteristic absorption frequencies for the functional

groups present in 2-Hydroxyethyl benzoate and may vary slightly based on the experimental

conditions.

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above.

NMR Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of 2-Hydroxyethyl benzoate in approximately 0.6-0.7 mL of deuterated

chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrumentation:

A standard 300, 400, or 500 MHz NMR spectrometer is typically used.

¹H NMR Acquisition: Standard pulse sequences are used to acquire the proton spectrum.

Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio,

a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a

relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon

spectrum. A larger number of scans is typically required due to the lower natural abundance

of the ¹³C isotope. The spectral width should encompass the expected range for organic

molecules (e.g., 0-200 ppm).

Mass Spectrometry (Electron Ionization)
Sample Introduction:
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A dilute solution of 2-Hydroxyethyl benzoate in a volatile organic solvent (e.g., methanol or

dichloromethane) is prepared.

The sample is introduced into the mass spectrometer via a direct insertion probe or through

a gas chromatograph (GC-MS).

Instrumentation:

A mass spectrometer equipped with an electron ionization (EI) source is used.

Ionization: The sample molecules are bombarded with a beam of electrons, typically with an

energy of 70 eV, causing ionization and fragmentation.

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge

ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or similar detector records the abundance of each ion.

FT-IR Spectroscopy
Sample Preparation:

Liquid Film (for molten sample): As 2-Hydroxyethyl benzoate can be a low-melting solid or

an oil, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride

(NaCl) plates.

KBr Pellet (for solid sample): A small amount of the solid sample is ground with dry KBr

powder and pressed into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly onto the

ATR crystal.

Instrumentation:

A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition: The sample is placed in the path of the infrared beam. The instrument

records an interferogram, which is then mathematically converted to a spectrum
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(transmittance or absorbance vs. wavenumber) via a Fourier transform. A background

spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from

the sample spectrum.

Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of an

organic compound such as 2-Hydroxyethyl benzoate.

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

2-Hydroxyethyl Benzoate
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NMR Spectrometer (¹H & ¹³C) Mass Spectrometer (EI) FT-IR Spectrometer
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Caption: Spectroscopic Analysis Workflow for 2-Hydroxyethyl Benzoate.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Hydroxyethyl Benzoate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b041798#spectroscopic-data-of-2-hydroxyethyl-
benzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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